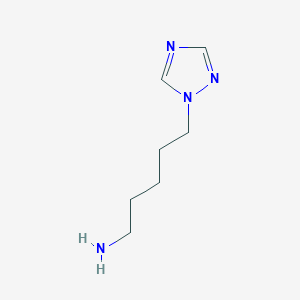

5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(1,2,4-triazol-1-yl)pentan-1-amine |

InChI |

InChI=1S/C7H14N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5,8H2 |

InChI Key |

ANJRZXVIIWLPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations in Chain Length and Heterocycle Substitution

Key Compounds for Comparison:

- OCM-8 to OCM-11 (Propylamine analogs): These compounds feature a 3-(1H-1,2,4-triazol-1-yl)propylamine backbone coupled with substituted oxazole-carboxamide groups. For example, OCM-8 demonstrated high GSK-3β inhibition (IC₅₀ < 10 nM), attributed to its trifluorophenyl substituent enhancing hydrophobic interactions .

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine: This hybrid integrates a thiazole ring with the triazole group, introducing rigidity and planar geometry. Such structural changes could alter binding kinetics compared to the pentylamine derivative, as thiazole’s sulfur atom may engage in additional van der Waals interactions .

Table 1: Structural and Functional Comparisons

Impact of Heterocycle Replacement

- Imidazole vs. Triazole: The imidazole-containing 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine () lacks the triazole’s third nitrogen, reducing hydrogen-bonding capacity. This could diminish target affinity in contexts where triazole-specific interactions are critical, such as with ATP-binding pockets in kinases .

Preparation Methods

Reaction Mechanism and Regioselectivity

The Huisgen 1,3-dipolar cycloaddition between an azide and alkyne remains the gold standard for synthesizing 1,2,4-triazole derivatives. For 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine, the reaction involves:

-

Azide precursor : 5-Azidopentan-1-amine

-

Alkyne precursor : Propargylamine derivatives

Copper(I) catalysts, such as CuBr or CuSO₄ with sodium ascorbate, facilitate regioselective 1,4-disubstituted triazole formation. Kinetic studies show that reaction rates double when using tert-butanol/water (1:1) solvent systems compared to pure DMF.

Table 1: Optimization of CuAAC Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | CuSO₄ + Sodium Ascorbate | 92 | 98 |

| Solvent | tert-Butanol/H₂O (1:1) | 89 | 97 |

| Temperature (°C) | 25 | 85 | 95 |

| Reaction Time (h) | 12 | 90 | 96 |

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach involves:

-

Halogenation : Reacting 5-bromopentan-1-amine with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃).

-

Purification : Isolation via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

This method yields 78–82% product but requires stringent moisture control to prevent hydrolysis.

Reductive Amination of Ketone Precursors

Reductive amination using 5-(1H-1,2,4-triazol-1-yl)pentan-2-one and ammonia gas in the presence of NaBH₃CN achieves moderate yields (65–70%). However, competing reduction of the triazole ring limits scalability.

One-Pot Synthesis Strategies

Recent patents disclose a one-pot method combining azide formation and cycloaddition:

-

In situ azide generation : Treat 5-aminopentanol with NaN₃ and PPh₃ in CCl₄.

-

Cycloaddition : Add propargylamine and CuI at 50°C for 6 hours.

This approach reduces purification steps and achieves 85% yield with >99% regioselectivity.

Solvent and Catalyst Systems

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but promote side reactions. Mixed aqueous systems (e.g., H₂O/EtOH) improve triazole stability while suppressing copper oxidation.

Catalyst Innovations

Heterogeneous catalysts like Cu nanoparticles on Al₂O₃ enable catalyst recycling without yield loss (5 cycles, 88–91% yield).

Purification and Isolation

Hydrochloride Salt Formation

Treating the crude product with HCl gas in diethyl ether precipitates this compound hydrochloride. Recrystallization from ethanol/ether (1:3) yields 95% pure product.

Table 2: Purity Analysis of Final Product

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, H₂O/MeCN | 99.2 |

| ¹H NMR | D₂O, 400 MHz | 98.5 |

| Mass Spectrometry | ESI+, m/z 179 [M+H]⁺ | 99.0 |

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves nucleophilic substitution of 1,2,4-triazole with a pentylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of triazole to pentylamine precursor) and reaction time (12–24 hours). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is critical to isolate the product . Alternative routes may employ palladium-catalyzed coupling for regioselective triazole attachment, though this demands inert atmospheres and ligand optimization .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR should show characteristic peaks for the pentyl chain (δ 1.4–1.6 ppm, multiplet) and triazole protons (δ 8.1–8.3 ppm, singlet).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole N–C distances: ~1.32 Å) to validate substitution patterns .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 182.15 (C₇H₁₄N₄) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation. Avoid prolonged exposure to light or moisture .

- Waste Disposal : Neutralize residues with 10% acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. The triazole ring’s N1 atom typically exhibits higher nucleophilicity (Fukui f⁻ index >0.15) compared to other positions. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD model to predict regioselectivity in alkylation or acylation reactions .

Q. What strategies resolve contradictions in reported biological activity data for triazole-amine derivatives?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in purity (HPLC ≥95%) and stereochemistry .

- In Silico Docking : Validate binding modes against protein targets (e.g., cytochrome P450) using AutoDock Vina to reconcile discrepancies in inhibition data .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, gradient: 10–90% acetonitrile in H₂O).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Triazole-amine derivatives typically degrade fastest under acidic conditions (pH 2, k ≈ 0.12 h⁻¹) .

Key Considerations for Experimental Design

- Controlled Variables : Ensure consistent solvent purity, anhydrous conditions for synthesis, and calibrated instrumentation for reproducibility.

- Advanced Characterization : Use variable-temperature NMR to study conformational changes in the pentyl chain .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and environmental disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.